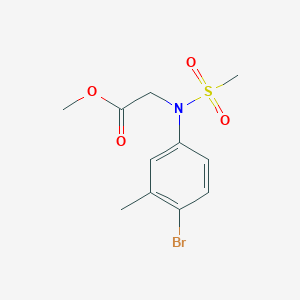
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate, also known as Br-MPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The exact mechanism of action of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is not well understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-kB).
Biochemical and Physiological Effects:
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death) in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is its high purity and stability, which makes it an ideal reagent for use in various laboratory experiments. However, its high cost and limited availability may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate, including:
1. Development of new synthetic methods for Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate that are more efficient and cost-effective.
2. Investigation of the potential use of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate in the treatment of various diseases, including cancer, inflammation, and pain.
3. Study of the mechanism of action of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate and identification of its molecular targets.
4. Development of new derivatives of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate with enhanced pharmacological properties.
5. Investigation of the potential use of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate in the field of material science, including the development of new materials with unique properties.
In conclusion, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high purity and stability make it an ideal reagent for use in various laboratory experiments, and its potential pharmacological properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate and to identify its potential applications in various fields.
Métodos De Síntesis
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is synthesized through a multistep reaction that involves the reaction of 4-bromo-3-methylphenol with methylsulfonyl chloride to form the intermediate, 4-bromo-3-methylphenyl methyl sulfone. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a base to yield the final product, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate.
Aplicaciones Científicas De Investigación
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been used as a reagent in the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXHNXDMLYVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

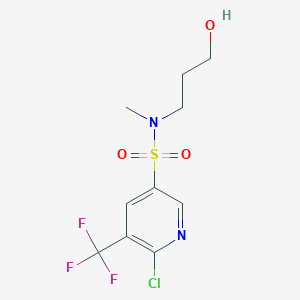

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)
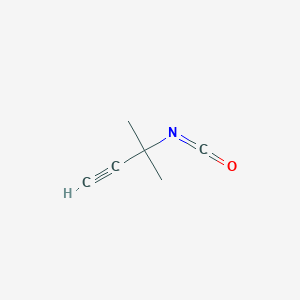
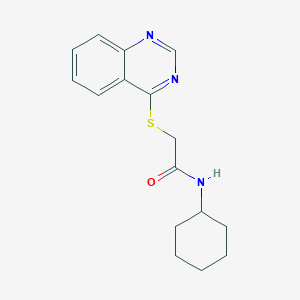
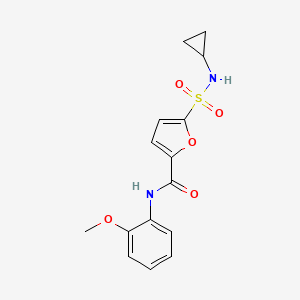
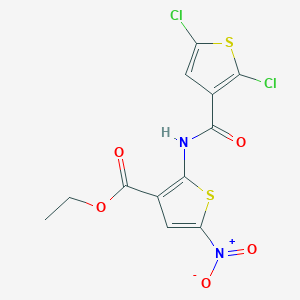
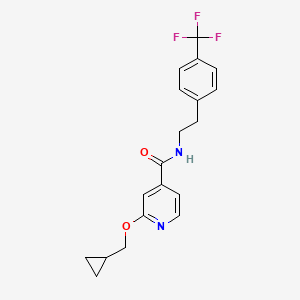

![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)
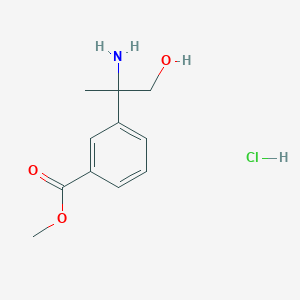
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)
![N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2853363.png)